molecular formula C13H18N6O2 B14233171 Propanediamide, 2,2-dimethyl-N,N'-bis(5-methyl-1H-pyrazol-3-yl)- CAS No. 625385-97-9

Propanediamide, 2,2-dimethyl-N,N'-bis(5-methyl-1H-pyrazol-3-yl)-

Cat. No.: B14233171
CAS No.: 625385-97-9
M. Wt: 290.32 g/mol
InChI Key: UYCWVGOLQADCEM-UHFFFAOYSA-N
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Description

Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)-: is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes. These compounds are characterized by the presence of two pyrazole rings attached to a central carbon atom. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions: Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. The pyrazole rings in the compound can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Propanediamide, 2,2-dimethyl-N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole rings and the presence of the propanediamide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

625385-97-9

Molecular Formula

C13H18N6O2

Molecular Weight

290.32 g/mol

IUPAC Name

2,2-dimethyl-N,N'-bis(5-methyl-1H-pyrazol-3-yl)propanediamide

InChI

InChI=1S/C13H18N6O2/c1-7-5-9(18-16-7)14-11(20)13(3,4)12(21)15-10-6-8(2)17-19-10/h5-6H,1-4H3,(H2,14,16,18,20)(H2,15,17,19,21)

InChI Key

UYCWVGOLQADCEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)C(C)(C)C(=O)NC2=NNC(=C2)C

Origin of Product

United States

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